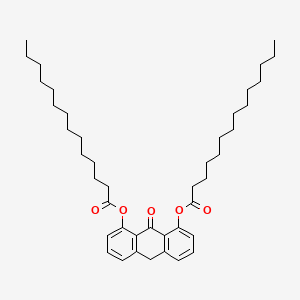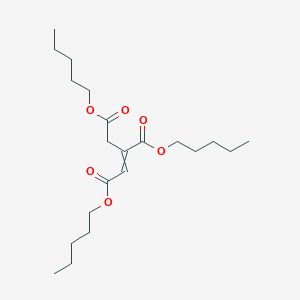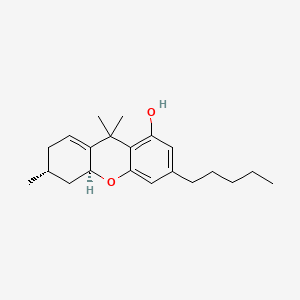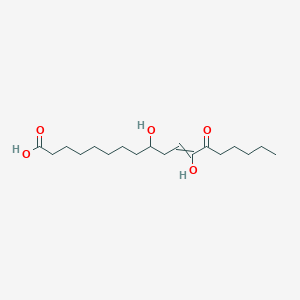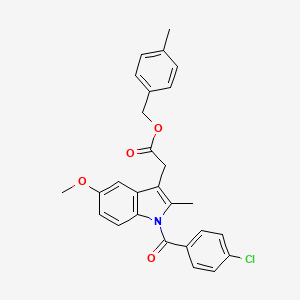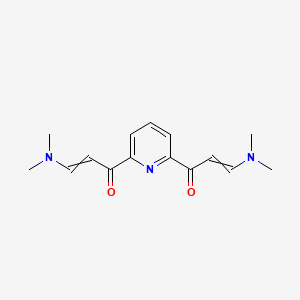![molecular formula C24H53N3O B14504661 [(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol CAS No. 63119-21-1](/img/structure/B14504661.png)
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol is a complex organic compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol typically involves a multi-step process. One common method includes the reaction of octadecylamine with 3-chloropropylamine to form an intermediate product. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final compound. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts may also be employed to enhance reaction rates and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s hydrophobic and hydrophilic properties make it useful in the study of membrane proteins and lipid interactions.
Industry: The compound is used in the formulation of surfactants and emulsifiers, which are essential in various industrial processes.
Wirkmechanismus
The mechanism of action of [(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol involves its interaction with biological membranes. The long octadecyl chain allows the compound to embed itself within the lipid bilayer, while the amino groups can form hydrogen bonds with membrane proteins. This dual interaction can alter membrane fluidity and permeability, affecting various cellular processes.
Vergleich Mit ähnlichen Verbindungen
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol can be compared with other similar compounds such as:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains amino and hydroxyl groups but lacks the long hydrophobic chain, making it less effective in interacting with lipid membranes.
N,N-Dimethyldodecylamine:
The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic properties, which enable it to interact with both lipid membranes and proteins, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
63119-21-1 |
|---|---|
Molekularformel |
C24H53N3O |
Molekulargewicht |
399.7 g/mol |
IUPAC-Name |
[2-[3-(octadecylamino)propylamino]ethylamino]methanol |
InChI |
InChI=1S/C24H53N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-20-18-21-26-22-23-27-24-28/h25-28H,2-24H2,1H3 |
InChI-Schlüssel |
CCCALWVLWCGBDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNCCCNCCNCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


